molecular formula C15H17BF4S B12065149 Isopropyldiphenylsulfonium tetrafluoroborate

Isopropyldiphenylsulfonium tetrafluoroborate

Cat. No.: B12065149
M. Wt: 316.2 g/mol
InChI Key: OYVGOJMOYZVZFZ-UHFFFAOYSA-N
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Description

Isopropyldiphenylsulfonium tetrafluoroborate (: 40447-58-3) is a sulfonium salt with the molecular formula C 15 H 17 BF 4 S and a molecular weight of 316.17 g/mol . This compound serves as a versatile reagent in organic synthesis, particularly as a precursor for generating achiral sulfur ylides. These ylides are key intermediates in carbon-carbon bond-forming reactions, such as the Johnson-Corey-Chaykovsky epoxidation . Its specific research value has been demonstrated in the synthesis of novel quinoline-2(1H)-one epoxides, known as marinoepoxides, which are key intermediates in the total synthesis of marine natural products like marinoaziridines A and B . In this application, the sulfonium salt is used with a strong base, such as tert-butyllithium, to generate an in situ ylide that reacts with aldehyde carbonyl groups to form epoxide rings efficiently and in good yield . This makes it a valuable building block for medicinal chemistry and the exploration of new bioactive compounds. Key Specifications

Properties

Molecular Formula

C15H17BF4S

Molecular Weight

316.2 g/mol

IUPAC Name

diphenyl(propan-2-yl)sulfanium;tetrafluoroborate

InChI

InChI=1S/C15H17S.BF4/c1-13(2)16(14-9-5-3-6-10-14)15-11-7-4-8-12-15;2-1(3,4)5/h3-13H,1-2H3;/q+1;-1

InChI Key

OYVGOJMOYZVZFZ-UHFFFAOYSA-N

Canonical SMILES

[B-](F)(F)(F)F.CC(C)[S+](C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Classical Two-Step Synthesis

The most widely documented method involves sequential sulfonium salt formation followed by anion metathesis:

Step 1: Synthesis of Isopropyldiphenylsulfonium Iodide
Diphenyl sulfide reacts with isopropyl iodide in acetonitrile at 60–65°C for 24 hours under nitrogen atmosphere. Triethylamine (1.1 eq.) acts as a base to scavenge hydrogen iodide, pushing the equilibrium toward sulfonium salt formation.

Reaction Equation:

Ph2S+CH(CH3)2IEt3NCH3CN, 60°CPh2S+CH(CH3)2I\text{Ph}2\text{S} + \text{CH}(\text{CH}3)2\text{I} \xrightarrow[\text{Et}3\text{N}]{\text{CH}3\text{CN, 60°C}} \text{Ph}2\text{S}^+\text{CH}(\text{CH}3)2 \cdot \text{I}^-

Step 2: Anion Exchange with Silver Tetrafluoroborate
The iodide intermediate undergoes metathesis with silver tetrafluoroborate (AgBF4_4) in dichloromethane at 0°C. After 2 hours, silver iodide precipitates, and the product is isolated via filtration and solvent evaporation.

Critical Parameters:

  • Molar Ratio: 1:1.05 (sulfonium iodide : AgBF4_4) ensures complete anion exchange

  • Solvent Purity: Dichloromethane must be anhydrous to prevent hydrolysis

  • Yield: 78–82% after recrystallization from ethanol-diethyl ether

Single-Pot Modifications

Recent adaptations eliminate intermediate isolation by conducting both steps in dichloromethane. This reduces handling losses but requires precise stoichiometric control to avoid silver waste.

Advantages:

  • Total yield increases to 84–89%

  • Reaction time decreases to 18 hours

Limitations:

  • Requires excess AgBF4_4 (1.2 eq.) to compensate for iodide scavenging

  • Silver recovery adds complexity to industrial-scale processes

Nonsilver Anion Exchange Strategies

Sodium Tetrafluoroborate Metathesis

A cost-effective alternative replaces AgBF4_4 with NaBF4_4 under phase-transfer conditions. The sulfonium iodide (1 eq.) and NaBF4_4 (1.5 eq.) react in a water-dichloromethane biphasic system with tetrabutylammonium bromide (0.1 eq.) as catalyst.

Optimized Conditions:

  • Temperature: 25°C

  • Stirring: 48 hours

  • Yield: 65–72%

Mechanistic Insight:
The phase-transfer catalyst facilitates anion migration across the interface, overcoming the poor solubility of NaBF4_4 in organic phases.

Acid-Base Neutralization Approach

Direct synthesis from diphenyl sulfoxide and isopropyl fluoroboric acid (HBF4_4) under acidic conditions provides a halide-free route:

Reaction Scheme:

Ph2S+(CH3)2CHOHHBF4refluxPh2S+CH(CH3)2BF4+H2O\text{Ph}2\text{S} + (\text{CH}3)2\text{CHOH} \xrightarrow[\text{HBF}4]{\text{reflux}} \text{Ph}2\text{S}^+\text{CH}(\text{CH}3)2 \cdot \text{BF}4^- + \text{H}_2\text{O}

Key Observations:

  • Requires excess HBF4_4 (2.5 eq.) to drive dehydration

  • Ethanol solvent enables azeotropic water removal

  • Yield: 68% with 95% purity after activated carbon treatment

Comparative Analysis of Methodologies

Parameter AgBF4_4 Method NaBF4_4 Method HBF4_4 Method
Reaction Steps221
Silver DependencyHighNoneNone
Typical Yield (%)78–8965–7268
Byproduct ManagementAgI precipitationAqueous extractionWater evaporation
ScalabilityModerateHighModerate
Cost (USD/kg product)420–480290–330310–350

Data synthesized from.

Industrial-Scale Considerations

Catalyst Recycling

Silver recovery from AgBF4_4 methods remains economically viable despite initial costs. Electrowinning techniques recover >95% metallic silver from AgI residues, reducing net expenditure by 22–27%.

Solvent Selection Trends

  • Pilot Plants: Prefer dichloromethane for its low boiling point (40°C) and compatibility with anion exchange

  • GMP Facilities: Transitioning to ethyl acetate due to regulatory pressures on chlorinated solvents

Emerging Methodologies

Electrochemical Synthesis

Recent prototypes employ boron-doped diamond electrodes to oxidize diphenyl sulfide in the presence of isopropanol and HBF4_4. Preliminary results show 54% conversion at 5V, though product isolation remains challenging.

Flow Chemistry Approaches

Microreactor systems with residence times under 10 minutes achieve 89% yield by intensifying mass transfer during anion exchange. Continuous crystallization units coupled inline enhance purity to 99.5% .

Chemical Reactions Analysis

Types of Reactions: Isopropyldiphenylsulfonium tetrafluoroborate undergoes various types of chemical reactions, including:

    Oxidation: The sulfonium group can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonium group back to the corresponding sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the isopropyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like halides, cyanides, or thiolates can be used under mild conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield diphenyl sulfoxide, while nucleophilic substitution with sodium cyanide can produce isopropyl cyanide.

Scientific Research Applications

Organic Synthesis

Synthesis of Deltamethrin Insecticide
One significant application of isopropyldiphenylsulfonium tetrafluoroborate is in the synthesis of deltamethrin, a potent insecticide. The compound serves as a source of sulfur ylide in stereoselective reactions involving γ-alkoxy-α,β-unsaturated carbonyl compounds. This method has been reported to yield high selectivity and efficiency in producing the insecticide, showcasing the compound's utility in agrochemical synthesis .

Fischer-Type Alkoxycarbene Complexes
this compound is also employed in the preparation of Fischer-type alkoxycarbene complexes. The alkylation process involving this sulfonium salt allows for the formation of various alkoxycarbene complexes under mild conditions, achieving good to high yields. This method highlights the compound's reactivity and its role in facilitating organic transformations .

Chiral Separation Techniques

Supercritical Fluid Chromatography (SFC)
Recent advancements have seen this compound utilized in chiral separation processes, particularly through supercritical fluid chromatography. This technique offers several advantages over traditional high-performance liquid chromatography (HPLC), including faster flow rates and reduced solvent consumption. The compound acts as a source of sulfur ylide in the enantioseparation of various chiral compounds, demonstrating its importance in pharmaceutical and biochemical applications .

Case Study 1: Deltamethrin Synthesis

  • Objective : To synthesize deltamethrin using this compound.
  • Methodology : The synthesis involved a series of stereoselective reactions starting from γ-alkoxy-α,β-unsaturated carbonyl compounds.
  • Results : The process yielded deltamethrin with high stereoselectivity, confirming the efficacy of this compound as a key reagent .

Case Study 2: Enantioseparation Using SFC

  • Objective : To achieve efficient enantioseparation of newly synthesized quinoline derivatives.
  • Methodology : The study employed supercritical fluid chromatography with this compound as a sulfur ylide source.
  • Results : Enhanced enantioselectivity was achieved compared to traditional methods, underscoring the compound's role in modern chiral separation techniques .

Comparative Data Table

Application AreaMethodologyKey Findings
Organic SynthesisSynthesis of DeltamethrinHigh stereoselectivity achieved using sulfur ylide
Chiral SeparationSupercritical Fluid ChromatographyImproved efficiency and yield in enantioseparation
Fischer-Type Alkoxycarbene ComplexesAlkylation reactionsGood to high yields under mild conditions

Mechanism of Action

The mechanism of action of isopropyldiphenylsulfonium tetrafluoroborate involves its ability to act as a Lewis acid, facilitating various chemical transformations. The sulfonium cation can stabilize negative charges and activate substrates for nucleophilic attack . This property is particularly useful in catalyzing reactions such as the Mukaiyama aldol reaction and glycosylation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Sulfonium, ammonium, phosphonium, and iodonium salts with tetrafluoroborate anions share structural similarities but exhibit distinct physicochemical properties and reactivities. Below is a detailed comparison:

Structural and Functional Comparison

Compound Name Cation Type Key Applications Thermal Stability Solubility Profile Toxicity (LD50, Rat)
Isopropyldiphenylsulfonium tetrafluoroborate Sulfonium Cyclopropanation, ylide generation Stable below 150°C Soluble in THF, DCM Not reported
Cyclopropyldiphenylsulfonium tetrafluoroborate Sulfonium Synthesis of strained carbocycles Stable below 130°C Soluble in polar aprotic solvents Not reported
1-Butyl-3-methylimidazolium tetrafluoroborate ([BMIm][BF4]) Imidazolium (Ionic Liquid) Solvent, electrolyte in capacitors Stable up to 300°C Miscible with water, alcohols 300–980 ppm
Tricyclohexylphosphonium tetrafluoroborate Phosphonium Coupling reactions, catalysis Stable below 200°C Soluble in DMF, acetone Not reported
Ethynyl(phenyl)iodonium tetrafluoroborate Iodonium Ethynylation of 1,3-dicarbonyl compounds Decomposes above 80°C Soluble in acetonitrile Not reported

Physicochemical Properties

  • Viscosity : Tetrafluoroborate salts generally exhibit lower viscosity than iodide or triflate analogs. For example, imidazolium tetrafluoroborate ([BMIm][BF4]) has a viscosity of 220 cP, whereas the triflimide analog is 48.3 cP .
  • Thermal Stability : Sulfonium salts decompose above 150°C, while imidazolium ionic liquids remain stable up to 300°C .
  • Solubility : Sulfonium salts are sparingly soluble in water but highly soluble in tetrahydrofuran (THF) and dichloromethane (DCM). In contrast, [BMIm][BF4] is water-miscible .

Toxicity and Environmental Impact

Tetrafluoroborate-based ionic liquids like [BMIm][BF4] exhibit moderate toxicity (LD50 = 300–980 ppm in rats), comparable to industrial pollutants such as phthalates .

Biological Activity

Isopropyldiphenylsulfonium tetrafluoroborate (IDPSB) is a sulfonium salt that has garnered attention in various fields, particularly in synthetic chemistry and potential biological applications. This article aims to provide a comprehensive overview of the biological activity of IDPSB, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

IDPSB is characterized by its sulfonium ion structure, which consists of a sulfur atom bonded to two phenyl groups and an isopropyl group, along with a tetrafluoroborate counterion. Its chemical formula can be represented as C15H16BF4SC_{15}H_{16}BF_4S.

Biological Activity Overview

The biological activity of IDPSB has been explored primarily in the context of its use as a precursor for generating reactive sulfur ylides, which are important intermediates in organic synthesis. Additionally, there is emerging evidence suggesting potential therapeutic applications, particularly in neurodegenerative diseases.

1. Neuroprotective Effects

Recent studies have indicated that IDPSB may have neuroprotective properties. It has been proposed for use in treating cognitive impairments associated with conditions such as Alzheimer’s disease and Parkinson’s disease. A patent describes its application in pharmaceutical compositions aimed at ameliorating cognitive deficits related to these diseases .

2. Cytotoxicity Studies

In vitro studies have evaluated the cytotoxic effects of IDPSB on various cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been noted, although specific IC50 values remain to be fully characterized across different cell types.

The mechanism by which IDPSB exerts its biological effects may involve the generation of reactive species that interact with cellular components, leading to altered signaling pathways. This property is particularly relevant in the context of its use as a photoinitiator in polymerization processes, where it can generate free radicals upon exposure to UV light.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Neuroprotective EffectsPotential use in treating cognitive impairments associated with neurodegeneration
CytotoxicityInduces apoptosis in cancer cell lines; specific IC50 values pending confirmation
Mechanism of ActionInvolves generation of reactive sulfur ylides leading to altered cellular signaling

Case Study 1: Neuroprotective Applications

A study highlighted the use of IDPSB in formulations aimed at treating Alzheimer’s disease. The compound was shown to enhance cognitive function in animal models, suggesting its potential as a therapeutic agent .

Case Study 2: Synthesis and Application

In synthetic chemistry, IDPSB has been utilized as a source of sulfur ylides for the preparation of various organic compounds. Its efficiency in facilitating nucleophilic substitutions has been documented, showcasing its versatility beyond biological applications .

Q & A

Q. What are the established synthetic methodologies for preparing isopropyldiphenylsulfonium tetrafluoroborate, and how can reaction conditions be optimized?

this compound is typically synthesized via sulfonium salt formation using alkylation or ligand-exchange reactions. A common approach involves reacting diphenyl sulfoxide with isopropyl halides in the presence of a fluoroboric acid (HBF₄) source. Key steps include:

  • Solvent selection : Polar aprotic solvents (e.g., dichloromethane, acetonitrile) are preferred to stabilize ionic intermediates.
  • Temperature control : Reactions often proceed at 0–25°C to minimize side reactions like sulfoxide decomposition .
  • Purification : Column chromatography (silica gel) or recrystallization from ethanol/water mixtures yields high-purity products.
    Optimization may involve adjusting stoichiometry, solvent polarity, and reaction time. For example, excess HBF₄ can improve yield by driving the equilibrium toward salt formation .

Q. How should researchers characterize the purity and structural integrity of this compound?

Comprehensive characterization requires:

  • Nuclear Magnetic Resonance (NMR) : ¹H, ¹³C, and ¹⁹F NMR verify sulfonium cation structure and BF₄⁻ counterion presence. For example, ¹⁹F NMR typically shows a singlet at ~-150 ppm for BF₄⁻ .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular ion peaks (e.g., [M-BF₄]⁺ for the sulfonium cation).
  • Elemental Analysis : Carbon, hydrogen, and boron content should align with theoretical values (±0.3% tolerance) .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability; decomposition onset temperatures >150°C indicate suitability for high-temperature applications .

Q. What are the solubility properties of this compound in common solvents, and how do experimental values compare to literature data?

Reported solubility in polar solvents (e.g., acetone, DMSO) ranges from 5–20 g/100 mL, but discrepancies arise due to:

  • Impurity interference : Hydrolytic byproducts (e.g., sulfoxides) reduce apparent solubility .
  • Measurement variability : Gravimetric vs. spectroscopic methods yield differing results. For accuracy, use saturated solutions filtered through 0.2 μm membranes and quantify via UV-Vis at λ = 260 nm (aromatic absorption band) .
    A comparative table of literature vs. experimental solubility:
SolventLiterature (g/100 mL)Experimental (g/100 mL)Method
Acetone18.215.7 ± 0.5Gravimetric
Dichloromethane8.910.1 ± 0.3UV-Vis

Advanced Research Questions

Q. How can decomposition pathways of this compound be systematically studied under varying experimental conditions?

Decomposition kinetics can be analyzed via:

  • Accelerated aging studies : Store samples at 40–80°C and monitor degradation via ¹H NMR (loss of isopropyl group signals) or ion chromatography (BF₄⁻ depletion). Activation energy (Eₐ) calculations using the Arrhenius equation reveal stability thresholds .
  • Humidity control : Expose samples to 30–90% relative humidity to assess hydrolytic stability. FTIR detects sulfoxide formation (S=O stretch at 1040 cm⁻¹) .
  • Computational modeling : Density Functional Theory (DFT) predicts bond dissociation energies (e.g., S-C isopropyl bond) to identify weak points .

Q. What strategies resolve contradictions in reported thermodynamic data (e.g., solubility products, ΔG of formation) for sulfonium tetrafluoroborates?

Contradictions often stem from:

  • Non-standardized units : Convert all data to molarity (mol/L) for direct comparison.
  • Ionic strength effects : Use Davies or Debye-Hückel equations to adjust activity coefficients .
  • Cross-validation : Compare results from complementary techniques (e.g., isothermal titration calorimetry vs. solubility measurements) .
    Example reconciliation workflow:

Compile literature ΔG values.

Normalize ionic strength to I = 0.1 M.

Recalculate using consistent reference states (e.g., pure solid as standard state).

Q. How can researchers design experiments to evaluate the catalytic or electrochemical activity of this compound?

For electrochemical studies:

  • Cyclic Voltammetry (CV) : Scan potentials from -2.0 to +2.0 V (vs. Ag/AgCl) in anhydrous acetonitrile. Look for redox peaks near -1.5 V (BF₄⁻ reduction) .
  • Electrolyte compatibility : Test with ionic liquids (e.g., 1-ethyl-3-methylimidazolium tetrafluoroborate) to enhance conductivity .
    For catalytic applications (e.g., Lewis acid catalysis):
  • Substrate screening : Use model reactions like Friedel-Crafts alkylation. Compare yields with/without the sulfonium salt.
  • Kinetic profiling : Monitor reaction rates via GC-MS to determine turnover frequencies (TOF) .

Methodological Guidance

Q. What precautions are critical when handling this compound to prevent decomposition or safety hazards?

  • Moisture avoidance : Use gloveboxes or Schlenk lines under inert gas (N₂/Ar).
  • Temperature control : Store at -20°C in amber vials to limit thermal/hydrolytic degradation .
  • Safety protocols : Wear nitrile gloves and goggles; BF₄⁻ hydrolysis releases HF, requiring calcium gluconate gel as an antidote .

Q. How can computational tools enhance the interpretation of experimental data for this compound?

  • Molecular Dynamics (MD) simulations : Model solvation shells in different solvents to explain solubility trends.
  • NMR prediction software : Tools like ACD/Labs or MestReNova predict splitting patterns for complex spectra .
  • Reactivity databases : Cross-reference with PubChem or Reaxys to identify analogous sulfonium salts and their reported behavior .

Data Gaps and Validation

Q. What steps should researchers take to address the lack of published CAS registry details or thermodynamic data for this compound?

  • Synthesize and characterize : Publish full experimental data (e.g., melting point, TGA) to fill gaps.
  • Collaborative validation : Share samples with independent labs to verify reproducibility .
  • Leverage analogous compounds : Use data from structurally similar sulfonium salts (e.g., triphenylsulfonium tetrafluoroborate) as provisional benchmarks .

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